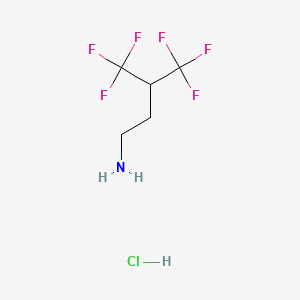

4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride

Description

4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride is a fluorinated amine derivative characterized by a butylamine backbone substituted with trifluoromethyl (-CF₃) and trifluoro (-CF₃) groups at specific positions. This compound’s unique fluorination pattern enhances its lipophilicity and metabolic stability, making it relevant in medicinal chemistry and material science applications.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6N.ClH/c6-4(7,8)3(1-2-12)5(9,10)11;/h3H,1-2,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUKMCKOYBHFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-35-3 | |

| Record name | 4,4,4-trifluoro-3-(trifluoromethyl)butan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride typically involves the reaction of 4,4,4-Trifluoro-3-trifluoromethyl-butanone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4,4,4-trifluoro-3-(trifluoromethyl)-1-butanamine hydrochloride

- Molecular Formula : CHFN·HCl

- CAS Number : 1187928-35-3

- Physical Form : White solid

- Purity : 96% .

Medicinal Chemistry

The trifluoromethyl group is a well-known pharmacophore that enhances the biological activity of compounds. Recent studies have shown that drugs containing trifluoromethyl groups exhibit improved pharmacokinetic properties, including increased metabolic stability and enhanced lipophilicity .

- Case Study : A review of FDA-approved drugs highlighted the role of trifluoromethyl-containing compounds in treating various conditions, including migraines and cancer . For instance, Ubrogepant, an FDA-approved drug for migraine treatment, contains a trifluoromethyl group which contributes to its efficacy.

Synthesis of Novel Compounds

4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride can serve as a building block in the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure allows for the introduction of various functional groups through standard organic synthesis techniques.

- Example : The compound can be utilized in the synthesis of pyridine derivatives that have shown promise in treating plasmodial infections . Such derivatives can be synthesized by modifying the amine group to form more complex structures.

Fluorinated Pharmaceuticals

Fluorinated compounds are increasingly important in pharmaceutical development due to their unique properties. The incorporation of fluorine atoms can significantly alter the biological activity and pharmacological profiles of drugs.

- Research Insight : The use of trifluoromethyl groups has been associated with enhanced binding affinity to biological targets, which is crucial for drug design . This makes 4,4,4-trifluoro-3-trifluoromethyl-butylamine hydrochloride a valuable candidate for further research in drug development.

Material Science

The compound's fluorinated nature may also find applications in material science, particularly in developing advanced materials with specific thermal and chemical resistance properties.

Agricultural Chemistry

Fluorinated compounds are explored for their potential use as agrochemicals due to their stability and effectiveness against pests. Research into the application of trifluoromethylated compounds is ongoing, focusing on improving crop protection strategies.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for synthesizing drugs; enhances pharmacokinetic properties |

| Synthesis of Compounds | Used as a precursor in synthesizing novel therapeutic agents |

| Fluorinated Pharmaceuticals | Improves binding affinity and metabolic stability in drug design |

| Material Science | Potential use in developing advanced materials with specific properties |

| Agricultural Chemistry | Explored as an effective component in agrochemicals for pest control |

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three fluorinated amines with structural similarities:

4,4,4-Trifluorobutylamine Hydrochloride (CAS: 84153-82-2): A shorter-chain derivative lacking the trifluoromethyl group at position 3 .

Methyl 3-Amino-4,4,4-trifluorobutyrate Hydrochloride (CAS: 169605-23-6): Contains an ester group (-COOCH₃) instead of a trifluoromethyl group at position 3 .

Propranolol Hydrochloride: A β-blocker with a secondary amine and aryloxypropanolamine structure, included for functional contrast despite differing fluorination .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4,4,4-Trifluoro-3-trifluoromethyl-butylamine HCl | C₅H₈ClF₆N | 255.57 (estimated) | Not reported | -CF₃ at C3, -CF₃ at C4 |

| 4,4,4-Trifluorobutylamine HCl | C₄H₉ClF₃N | 187.57 | Not reported | -CF₃ at terminal C |

| Methyl 3-Amino-4,4,4-trifluorobutyrate HCl | C₅H₉ClF₃NO₂ | 207.58 | 96–101 | -COOCH₃ at C3, -CF₃ at C4 |

| Propranolol HCl | C₁₆H₂₁ClNO₂ | 295.80 | 162–165 | Aryloxypropanolamine backbone |

Functional and Stability Comparisons

- Lipophilicity and Bioavailability: The trifluoromethyl group in 4,4,4-trifluoro-3-trifluoromethyl-butylamine hydrochloride likely increases lipophilicity compared to non-fluorinated amines, enhancing membrane permeability. This contrasts with methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, where the ester group may reduce lipid solubility .

- Metabolic Stability : Fluorination generally reduces oxidative metabolism, as seen in fluorinated prostaglandins and purines . The compound’s trifluoromethyl group at C3 may further hinder enzymatic degradation compared to 4,4,4-trifluorobutylamine hydrochloride.

- Thermal Stability: Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride’s melting point (96–101°C) suggests moderate stability . The target compound’s melting point is unreported but expected to differ due to branching and additional fluorination.

Analytical and Pharmacological Contrasts

- Chromatographic Behavior : Fluorinated amines often exhibit distinct retention times in HPLC due to polarity differences. For example, alkaloid hydrochlorides like berberine HCl show baseline separation in chromatograms , suggesting similar methods could resolve the target compound from analogues.

- Precision in Quantification : Intraday and interday precision studies for dosulepin hydrochloride (RSD <2%) highlight methodologies applicable to fluorinated amines .

Biological Activity

4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride is a fluorinated compound characterized by its unique trifluoromethyl groups, which enhance its reactivity and potential biological activity. This article explores the biological activity of this compound through various studies, highlighting its interactions with biological molecules, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride is C₇H₈F₆N·HCl. The presence of three trifluoromethyl groups significantly influences its chemical behavior, making it distinct from other similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride | C₇H₈F₆N·HCl | Three trifluoromethyl groups enhance reactivity |

| 1-Trifluoromethylbutan-1-amine | C₄H₈F₃N | Lacks additional trifluoromethyl groups |

| Tris(trifluoromethyl)amine | C₃F₉N | Contains multiple trifluoromethyl groups |

Interaction with Biological Molecules

Research indicates that 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride interacts with various biological molecules. Studies have focused on its reactivity with enzymes and receptors, suggesting a potential role in modulating biological pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to neurotransmission and metabolic processes. For instance, its interaction with acetylcholinesterase (AChE) has been studied to understand its inhibitory effects on cholinergic signaling pathways .

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission. Its structural features allow it to bind effectively to receptor sites, potentially enhancing or inhibiting receptor activity depending on the context .

Case Studies

Several studies have evaluated the biological activity of fluorinated compounds similar to 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride:

- Antimalarial Activity : A study explored the synthesis of hybrid compounds containing fluorinated moieties that demonstrated significant antimalarial activity against Plasmodium falciparum strains. The results indicated promising IC50 values, suggesting that fluorinated compounds may enhance therapeutic efficacy in malaria treatment .

- Neuroprotective Effects : Research involving transgenic mouse models has shown that certain fluorinated compounds can stabilize microtubules and prevent neurodegeneration associated with tau pathology. This suggests a potential therapeutic application for compounds like 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated compounds indicates that the presence of trifluoromethyl groups can significantly influence biological activity. The following factors are crucial:

- Lipophilicity : The trifluoromethyl groups increase lipophilicity, which may enhance membrane permeability and bioavailability.

- Electronics : The electron-withdrawing nature of fluorine atoms can affect the electronic properties of the molecule, influencing its interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves condensation reactions using trifluoromethylated precursors. For example, analogous syntheses of fluorinated amines employ anhydrous ethanol as a solvent, with pH adjustments (e.g., HCl for protonation) to stabilize intermediates . Reaction optimization might include varying temperatures (reflux conditions) and stoichiometric ratios of reagents like paraformaldehyde, as seen in similar hydrochlorides . Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular weight and fragmentation patterns. NIST databases provide reference spectra for fluorinated compounds, though direct data for this specific compound may require computational modeling .

- NMR : ¹⁹F NMR is essential for resolving trifluoromethyl groups, while ¹H NMR can identify amine proton environments. Compare shifts with structurally similar compounds (e.g., 4-(Trifluoromethyl)anilinium chloride) .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride salt formation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as fluorinated amines can be irritants .

- Ventilation : Work in a fume hood due to potential HCl vapor release during synthesis .

- Storage : Store in airtight containers at room temperature, away from moisture, to prevent hydrolysis of the amine hydrochloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected ¹⁹F NMR shifts) during characterization?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data. This helps identify conformational isomers or solvent effects .

- Isotopic Labeling : Introduce deuterated solvents to isolate coupling effects in NMR spectra.

- Collaborative Validation : Cross-reference with published spectra of analogous compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to identify systemic errors .

Q. What strategies are effective for improving the stability of this compound under aqueous or acidic conditions?

- Methodological Answer :

- Lyophilization : Freeze-drying the hydrochloride salt can reduce hygroscopicity and prolong shelf life .

- Buffered Solutions : Use phosphate or citrate buffers (pH 4–6) to minimize amine hydrolysis during in vitro assays .

- Protective Groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) groups during synthetic steps requiring acidic conditions .

Q. How can researchers address low yields in multi-step syntheses involving trifluoromethyl groups?

- Methodological Answer :

- Catalytic Optimization : Screen palladium or copper catalysts for C-F bond formation efficiency. For example, Pd(OAc)₂ with Xantphos ligands improves cross-coupling yields in fluorinated systems .

- Purification Techniques : Use flash chromatography with fluorophilic stationary phases (e.g., C18 columns) to separate trifluoromethylated byproducts .

- Reaction Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate degradation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.